molecular formula C19H19N5O2 B2426068 (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034224-67-2

(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2426068
M. Wt: 349.394
InChI Key: PYJCDHQISMKIED-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide insights into the compound’s potential properties and reactivity.



Synthesis Analysis

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Molecular Structure Analysis

Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It helps in understanding its reactivity and stability.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and spectral properties (UV, IR, NMR, MS).


Safety And Hazards

Researchers refer to Material Safety Data Sheets (MSDS) for information on the compound’s potential hazards, safe handling procedures, and emergency protocols.


Future Directions

Based on the compound’s properties and activity, researchers propose potential applications and further studies that could be conducted.


Please consult with a qualified professional or refer to relevant academic resources for specific information about this compound. It’s important to handle all chemical compounds safely and ethically.


properties

IUPAC Name

1H-indol-3-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18(15-10-20-16-4-2-1-3-14(15)16)24-11-13-9-21-19(22-17(13)12-24)23-5-7-26-8-6-23/h1-4,9-10,20H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJCDHQISMKIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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